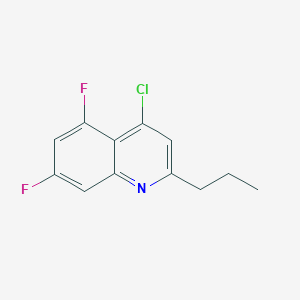

4-Chloro-5,7-difluoro-2-propylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. mdpi.com Its aromatic nature and the presence of a nitrogen atom confer upon it a unique combination of chemical properties, making it a versatile building block in organic synthesis. ymerdigital.com The quinoline motif is found in a wide array of natural products, most notably the cinchona alkaloids such as quinine, which has a long history in the treatment of malaria. ymerdigital.com This natural precedent has inspired chemists to explore the pharmacological potential of synthetic quinoline derivatives, leading to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com The ability of the quinoline scaffold to interact with various biological targets has solidified its importance in drug discovery and development. ymerdigital.com

Overview of Halogenated and Alkyl-Substituted Quinoline Derivatives

The functionalization of the quinoline core with halogen atoms and alkyl groups is a common strategy to modulate its biological efficacy and pharmacokinetic profile. Halogenation, particularly with fluorine and chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. eurekaselect.com Fluoroquinolones, for instance, are a major class of antibiotics. nih.gov The introduction of fluorine atoms can enhance antibacterial potency and broaden the spectrum of activity. eurekaselect.comnih.gov Similarly, the presence of a chlorine atom, as seen in the widely used antimalarial drug chloroquine, can be crucial for biological activity. mdpi.com

Specific Research Focus on 4-Chloro-5,7-difluoro-2-propylquinoline within Quinoline Chemistry

Within the vast family of substituted quinolines, this compound represents a specific and intriguing molecular architecture. This compound combines the features of a chlorinated 4-position, difluorination on the benzene ring at positions 5 and 7, and a propyl group at the 2-position. While extensive research has been conducted on various halogenated and alkylated quinolines, specific data and dedicated studies on this compound are notably scarce in the current scientific literature.

The interest in this particular substitution pattern stems from the potential synergistic effects of its constituent parts. The 4-chloro substituent is a key feature in many biologically active quinolines, often playing a role in their mechanism of action. The difluoro substitution at the 5 and 7 positions is anticipated to significantly modulate the electronic properties of the ring system and its metabolic stability. The 2-propyl group, a short-chain alkyl substituent, can influence the molecule's lipophilicity and steric profile.

Given the lack of direct experimental data, this article will draw upon the known properties of closely related analogs and established principles of quinoline chemistry to infer the potential physicochemical characteristics, plausible synthetic routes, and prospective areas of research for this compound. The study of this compound and its derivatives could unveil new structure-activity relationships and potentially lead to the discovery of novel chemical entities with valuable applications.

Physicochemical Properties of a Close Analog: 4-Chloro-5,7-difluoro-2-methylquinoline

Table 1: Physicochemical Properties of 4-Chloro-5,7-difluoro-2-methylquinoline

| Property | Value | Source |

| Molecular Formula | C10H6ClF2N | calpaclab.com |

| Molecular Weight | 213.61 g/mol | calpaclab.com |

| CAS Number | 288151-41-7 | calpaclab.com |

Note: This data is for the methyl analog and serves as an estimation for the propyl derivative.

Proposed Synthetic Route for this compound

While a specific synthesis for this compound has not been reported, a plausible route can be devised based on well-established named reactions in quinoline chemistry, such as the Combes quinoline synthesis. wikipedia.org This approach would involve the condensation of a suitably substituted aniline (B41778) with a β-diketone, followed by acid-catalyzed cyclization.

A potential synthetic pathway could be envisioned as follows:

Preparation of the β-diketone: The required β-diketone, heptane-2,4-dione (B1265717), can be synthesized via a Claisen condensation between ethyl butyrate (B1204436) and acetone.

Combes Reaction: The synthesized heptane-2,4-dione would then be reacted with 3,5-difluoroaniline (B1215098). This condensation reaction, typically catalyzed by a strong acid like sulfuric acid, would form an enamine intermediate. wikipedia.org

Cyclization: Upon heating in the presence of the acid catalyst, the enamine intermediate would undergo an intramolecular electrophilic aromatic substitution to form the quinoline ring, yielding 5,7-difluoro-2-propyl-4-hydroxyquinoline.

Chlorination: The final step would involve the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in quinoline chemistry and can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).

This proposed route offers a logical and feasible approach to the synthesis of this compound, utilizing common and well-understood synthetic transformations.

Potential Research Applications

The specific combination of substituents in this compound suggests several potential avenues for research, primarily in the field of medicinal chemistry. Based on the known biological activities of related quinoline derivatives, the following areas of investigation are hypothesized:

Anticancer Activity: Many 4-chloroquinoline (B167314) derivatives have demonstrated potent anticancer properties. The presence of the chloro group at the 4-position is often crucial for this activity. The difluoro substitution pattern could further enhance this potential by modulating the molecule's interaction with biological targets and improving its metabolic stability.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is the basis for several antimalarial drugs, with the 7-chloro substituent being a key feature of chloroquine. While the target compound is a 4-chloroquinoline, its structural similarity to known antimalarials warrants investigation into its potential antiplasmodial activity. mdpi.com

Antibacterial Activity: The fluoroquinolone class of antibiotics highlights the importance of fluorine substitution in antibacterial drug design. nih.gov The presence of two fluorine atoms in this compound suggests that it could be a candidate for screening against various bacterial strains.

Kinase Inhibition: Substituted quinolines are known to act as inhibitors of various kinases, which are important targets in cancer therapy and other diseases. The specific substitution pattern of the target compound could confer selectivity for certain kinase families.

Further research, including the actual synthesis and biological evaluation of this compound, is necessary to validate these hypothesized applications and to fully elucidate the structure-activity relationships of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1155603-92-1 |

|---|---|

Molecular Formula |

C12H10ClF2N |

Molecular Weight |

241.66 g/mol |

IUPAC Name |

4-chloro-5,7-difluoro-2-propylquinoline |

InChI |

InChI=1S/C12H10ClF2N/c1-2-3-8-6-9(13)12-10(15)4-7(14)5-11(12)16-8/h4-6H,2-3H2,1H3 |

InChI Key |

SHGJJWJDPXIKHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5,7 Difluoro 2 Propylquinoline Derivatives

Reactivity Profiles of Halogen Atoms (Chlorine and Fluorine) on the Quinoline (B57606) Ring

The presence of multiple halogen atoms on the quinoline ring of 4-Chloro-5,7-difluoro-2-propylquinoline, in conjunction with the activating effect of the ring nitrogen, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the electron-withdrawing nature of these substituents deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinoline Positions

The quinoline ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents. In this compound, the chlorine atom at the 4-position and the fluorine atoms at the 5- and 7-positions are all potential leaving groups in SNAr reactions.

The regioselectivity of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The positions ortho and para to the ring nitrogen are particularly activated. In this molecule, the C-4 position is para to the ring nitrogen, making it a highly favorable site for nucleophilic attack.

While fluorine is generally a poorer leaving group than chlorine in SN2 reactions, in SNAr reactions, the high electronegativity of fluorine can stabilize the transition state and the Meisenheimer intermediate through a strong inductive effect, sometimes leading to enhanced reactivity. However, the C-F bond is significantly stronger than the C-Cl bond, which can make the expulsion of the fluoride (B91410) ion more difficult.

In the case of this compound, nucleophilic substitution is most likely to occur at the C-4 position, displacing the chloride ion. This is due to the combined activating effect of the para-nitrogen and the better leaving group ability of chloride compared to fluoride. Substitution at the C-5 and C-7 positions would require harsher reaction conditions. Theoretical studies on related 2,4-dichloroquinazolines have shown that the C-4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.comnih.govresearchgate.net

| Position of Attack | Leaving Group | Activating Factors | Deactivating Factors | Predicted Reactivity |

|---|---|---|---|---|

| C-4 | Cl | Para to ring nitrogen, good leaving group ability of Cl | - | Most Favorable |

| C-5 | F | Ortho to electron-withdrawing C-4 chloro group | Stronger C-F bond, less activation by ring nitrogen | Less Favorable |

| C-7 | F | Meta to electron-withdrawing C-4 chloro group | Stronger C-F bond, least activation by ring nitrogen | Least Favorable |

Electrophilic Substitution Patterns on the Halogenated Quinoline Core

The quinoline nucleus is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of three halogen atoms (one chlorine and two fluorines) in this compound further deactivates the ring towards electrophilic attack.

Electrophilic substitution on the quinoline ring generally occurs on the carbocyclic ring (the benzene ring portion). The directing influence of the substituents already present on the ring will determine the position of the incoming electrophile. Halogens are ortho-, para-directing deactivators. The propyl group at C-2 is a weak activating group and is also ortho-, para-directing. The ring nitrogen deactivates the heterocyclic ring, favoring substitution on the carbocyclic ring.

Considering the directing effects of the existing substituents:

The fluorine at C-5 will direct incoming electrophiles to the C-6 and C-8 positions.

The fluorine at C-7 will direct incoming electrophiles to the C-6 and C-8 positions.

The chlorine at C-4 deactivates the ring.

The propyl group at C-2 directs to the C-3 and C-4 positions (within the heterocyclic ring), which are already substituted or highly deactivated.

Therefore, the most likely position for electrophilic attack on the this compound core is the C-6 or C-8 position. The steric hindrance from the adjacent C-5 and C-7 fluorine atoms might influence the final regioselectivity. Reinvestigation of the bromination of 8-substituted quinolines has shown that the substitution pattern can be complex, sometimes leading to a mixture of products. researchgate.net

| Position of Attack | Directing Effects of Substituents | Predicted Feasibility |

|---|---|---|

| C-6 | Para to F at C-7, Ortho to F at C-5 | Most Probable |

| C-8 | Ortho to F at C-7 | Probable |

| C-3 | Ortho to propyl group at C-2 | Less Probable (on deactivated heterocyclic ring) |

Reactivity of the Propyl Side Chain in this compound

The 2-propyl side chain on the quinoline ring offers additional sites for chemical modification. The carbon atom of the propyl group attached to the quinoline ring (the α-carbon) is in a "benzylic-like" position, which enhances its reactivity.

One of the primary reactions of alkyl side chains on aromatic rings is oxidation. The propyl group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the propyl group to a carboxylic acid, yielding 4-chloro-5,7-difluoroquinoline-2-carboxylic acid. Milder oxidizing agents may lead to the formation of a ketone (4-chloro-5,7-difluoro-2-(2-oxopropyl)quinoline) or an alcohol (4-chloro-5,7-difluoro-2-(2-hydroxypropyl)quinoline). The oxidation of 2-methylquinoline (B7769805) has been studied, and the reaction can be complex, with the potential for side reactions on the quinoline ring itself if harsh conditions are used. youtube.com Biochemical oxidation of 2-alkylquinolones has been shown to occur on the alkyl chain. acs.org

Another potential reaction is free-radical halogenation at the benzylic-like position. Under UV light or with radical initiators, reagents like N-bromosuccinimide (NBS) can selectively brominate the α-carbon of the propyl group. This would introduce a bromine atom that can be subsequently displaced by a variety of nucleophiles, allowing for further functionalization of the side chain.

Mechanistic Studies of Key Transformation Reactions Involving the this compound Scaffold

Detailed Reaction Pathways and Identification of Intermediate Species

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction of this compound with a nucleophile (Nu-) is expected to proceed via a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring and is particularly stabilized by the ring nitrogen and the electron-withdrawing fluorine atoms.

Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the departure of the chloride ion, yielding the substitution product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. researchgate.net

Electrophilic Aromatic Substitution: The electrophilic substitution on the carbocyclic ring of this compound with an electrophile (E+) is expected to follow the general mechanism for electrophilic aromatic substitution.

Attack by the Aromatic Ring: The π-electron system of the quinoline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or an arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product.

The formation of the Wheland intermediate is the rate-determining step. The stability of this intermediate is crucial in determining the regioselectivity of the reaction.

Influence of Substituents on Reaction Kinetics and Regio/Stereoselectivity

The substituents on the this compound scaffold have a profound influence on the kinetics and regioselectivity of its reactions.

Ring Nitrogen: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack (especially at the C-2 and C-4 positions) and deactivates it towards electrophilic attack.

Chlorine and Fluorine Atoms: As electron-withdrawing groups, the halogen atoms further activate the ring for SNAr reactions and deactivate it for electrophilic substitution. Their inductive effects help to stabilize the negatively charged Meisenheimer intermediate in SNAr reactions. In electrophilic substitution, they are deactivating but ortho-, para-directing.

Propyl Group: The 2-propyl group is a weak electron-donating group through induction, which has a minor deactivating effect on nucleophilic substitution and a minor activating effect on electrophilic substitution. Its directing effect in electrophilic substitution is ortho- and para-.

The kinetics of these reactions are also influenced by the substituents. The electron-withdrawing groups will increase the rate of SNAr reactions by stabilizing the anionic intermediate. Conversely, they will decrease the rate of electrophilic substitution by destabilizing the cationic intermediate.

Redox Chemistry of Fluorinated and Chlorinated Quinoline Systems

The redox behavior of quinoline and its derivatives is a critical aspect of their chemical reactivity and biological activity. The introduction of electron-withdrawing groups, such as fluorine and chlorine, and electron-donating groups, like alkyl substituents, significantly modulates the electron density of the quinoline ring system. This, in turn, influences the ease with which the molecule undergoes oxidation or reduction. In the context of this compound, the interplay of these substituents dictates its unique electrochemical properties.

The quinoline nucleus, an aromatic heterocyclic compound, can undergo redox reactions involving either the transfer of electrons to form radical anions or the removal of electrons to generate radical cations. The stability and reactivity of these intermediates are profoundly affected by the nature and position of the substituents on the ring.

Halogen atoms, being highly electronegative, generally exert a strong electron-withdrawing inductive effect (-I effect). This effect is particularly pronounced with fluorine, the most electronegative element. Consequently, the presence of two fluorine atoms at positions 5 and 7, and a chlorine atom at position 4, is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound molecule. A lower LUMO energy facilitates the acceptance of electrons, suggesting that this compound would be more susceptible to reduction compared to the unsubstituted quinoline. Studies on halogenated quinoline derivatives have shown that the presence of halogens can lead to a bathochromic shift in emission bands, indicating a more pronounced charge-transfer nature of their excited states. nih.govacs.org

Conversely, the propyl group at the 2-position is an electron-donating group through an inductive effect (+I effect). This group increases the electron density on the quinoline ring, which would generally make the molecule more prone to oxidation by raising the energy of the Highest Occupied Molecular Orbital (HOMO). However, in this compound, the strong electron-withdrawing effects of the three halogen substituents are likely to dominate, making oxidation more difficult compared to unsubstituted quinoline. Research on substituted quinolinecarbaldehydes has demonstrated a strong correlation between the chemical structure and the resulting reduction and oxidation potentials, with methyl groups facilitating oxidation. nih.gov

Oxidation, on the other hand, involves the removal of an electron to form a radical cation. The electron-donating propyl group would help to stabilize this positively charged species. However, the powerful deactivating effect of the fluoro and chloro substituents would likely make the initial electron removal a more energy-demanding process. The electrolytic oxidation of substituted quinolines has been shown to lead to the formation of quinolinic acids, indicating that under forcing conditions, the aromatic system can be cleaved. acs.org

| Substituent | Position | Electronic Effect | Predicted Impact on Reduction Potential | Predicted Impact on Oxidation Potential |

|---|---|---|---|---|

| -Cl | 4 | Electron-withdrawing (-I, +M) | Makes reduction easier (less negative) | Makes oxidation harder (more positive) |

| -F | 5, 7 | Strongly electron-withdrawing (-I) | Significantly makes reduction easier (less negative) | Significantly makes oxidation harder (more positive) |

| -CH2CH2CH3 | 2 | Electron-donating (+I) | Makes reduction harder (more negative) | Makes oxidation easier (less negative) |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Chloro 5,7 Difluoro 2 Propylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 4-Chloro-5,7-difluoro-2-propylquinoline can be determined.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the propyl side chain. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, and the electron-donating nature of the propyl group.

The propyl group at the C2 position would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the quinoline (B57606) ring. The aromatic protons at the C3, C6, and C8 positions will have their chemical shifts influenced by the surrounding substituents. The proton at C3 is expected to appear as a singlet, while the protons at C6 and C8 will exhibit complex splitting due to coupling with the adjacent fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | s | - |

| H-6 | 7.50 - 7.70 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| H-8 | 7.30 - 7.50 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| -CH₂- (α to ring) | 2.80 - 3.00 | t | J(H-H) ≈ 7-8 |

| -CH₂- (β to ring) | 1.70 - 1.90 | sextet | J(H-H) ≈ 7-8 |

| -CH₃ (γ to ring) | 0.90 - 1.10 | t | J(H-H) ≈ 7-8 |

Note: The predicted values are based on the analysis of similar substituted quinoline compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show 12 distinct signals, corresponding to the nine carbons of the quinoline ring and the three carbons of the propyl side chain. The chemical shifts of the quinoline carbons will be significantly affected by the attached substituents. The carbons bearing the chlorine (C4) and fluorine (C5, C7) atoms will exhibit large downfield shifts. Furthermore, the signals for the carbons in the vicinity of the fluorine atoms will appear as doublets due to carbon-fluorine coupling.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 155 - 160 (d, ¹J(C-F)) |

| C-6 | 110 - 115 (dd, ²J(C-F), ⁴J(C-F)) |

| C-7 | 158 - 163 (d, ¹J(C-F)) |

| C-8 | 115 - 120 (dd, ²J(C-F), ⁴J(C-F)) |

| C-8a | 140 - 145 |

| -CH₂- (α to ring) | 35 - 40 |

| -CH₂- (β to ring) | 20 - 25 |

| -CH₃ (γ to ring) | 10 - 15 |

Note: The predicted values are based on the analysis of similar substituted quinoline compounds and may vary from experimental values. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

¹⁹F NMR spectroscopy is an essential tool for the unequivocal assignment of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C5 and C7 positions. The chemical shifts of these fluorine atoms will be influenced by their electronic environment within the quinoline ring. The coupling between the two non-equivalent fluorine atoms and with the neighboring protons will result in complex splitting patterns, which can be used to confirm their positions.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 | -110 to -120 | ddd |

| F-7 | -115 to -125 | ddd |

Note: The predicted values are relative to a standard (e.g., CFCl₃) and are based on the analysis of similar fluoroquinoline compounds. 'ddd' denotes a doublet of doublet of doublets.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups and the quinoline core. The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibrations are expected to give rise to strong absorption bands in the 1000-1300 cm⁻¹ range.

Predicted Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch (propyl) |

| 1600 - 1650 | C=N stretch (quinoline ring) |

| 1450 - 1600 | C=C stretch (aromatic ring) |

| 1000 - 1300 | C-F stretch |

| 600 - 800 | C-Cl stretch |

Note: The predicted values are based on the analysis of similar substituted quinoline compounds.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the quinoline ring system should give a prominent band. The C-Cl and C-F bonds, while polar, can also exhibit characteristic Raman signals. The aliphatic C-H stretching and bending modes of the propyl group will also be present.

Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch (propyl) |

| 1300 - 1600 | Aromatic ring stretching |

| ~1000 | Ring breathing mode |

| 500 - 700 | C-Cl stretch |

| 1000 - 1200 | C-F stretch |

Note: The predicted values are based on the analysis of similar substituted quinoline compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No experimental mass spectrometry data, including molecular ion peak and fragmentation patterns, has been found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the absorption maxima (λmax) and corresponding electronic transitions for this compound is not available in the reviewed literature.

Single Crystal X-Ray Diffraction for Solid-State Structural Determination

There are no published reports on the successful crystallization or subsequent X-ray diffraction analysis of this compound. Consequently, details on its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Photoelectron Spectroscopy for Electronic Structure and Binding Energies

No photoelectron spectroscopy studies have been reported, which would be necessary to determine the electronic structure and core-level binding energies of the constituent atoms.

Advanced Computational Chemistry Approaches for 4 Chloro 5,7 Difluoro 2 Propylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods, which are based on the principles of quantum mechanics, can predict a wide range of molecular characteristics, including geometry, electronic distribution, and spectroscopic parameters. For a molecule like 4-chloro-5,7-difluoro-2-propylquinoline, these calculations can elucidate the influence of its various substituents—the chloro, difluoro, and propyl groups—on the quinoline (B57606) core.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT offers a favorable balance between computational cost and accuracy, making it a suitable choice for studying medium-sized organic molecules such as this compound.

A typical DFT study would begin with the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, providing a stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. This would help in identifying the regions most susceptible to electrophilic and nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap would provide quantitative measures of its reactivity.

Illustrative Data Table for Frontier Molecular Orbital Analysis of this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color-coded map to indicate regions of varying charge. Red typically represents electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential.

An MEP map of this compound would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the propyl group and the aromatic ring would likely exhibit positive potential. This visualization would provide a clear picture of the molecule's reactive sites and intermolecular interaction preferences.

Fukui functions are another set of local reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attacks.

By calculating the Fukui functions for this compound, researchers could pinpoint the specific atoms most likely to participate in chemical reactions, providing a more detailed understanding of its reactivity than MEP analysis alone.

Ab Initio and Semi-Empirical Methods for Predictive Electronic Properties

Beyond DFT, other quantum chemical methods can also be employed to study this compound. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be useful for preliminary studies or for very large molecules. A comparative study using these different methods could provide a comprehensive understanding of the electronic properties of this compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are also highly effective in predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound would be invaluable in confirming its structure and in the interpretation of experimental NMR data.

Illustrative Data Table for Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Description |

| C-H stretch (propyl) | 2950 | Stretching vibration of C-H bonds in the propyl group |

| C=N stretch (quinoline) | 1620 | Stretching vibration of the carbon-nitrogen double bond |

| C-F stretch | 1250 | Stretching vibration of the carbon-fluorine bonds |

| C-Cl stretch | 780 | Stretching vibration of the carbon-chlorine bond |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from vibrational frequency calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. These methods are instrumental in understanding the physicochemical properties of compounds like this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations can provide critical information about its conformational landscape and stability. The propyl group attached to the quinoline core can rotate and fold, leading to various conformers. Identifying the most stable, low-energy conformations is crucial as they are likely the most populated and biologically relevant forms.

The simulation process would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements over a set period, typically nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the preferred dihedral angles of the propyl chain, the stability of the quinoline ring system, and the interactions with the surrounding solvent.

Table 1: Hypothetical Torsional Angle Preferences for the Propyl Group in this compound from MD Simulations

| Torsional Angle (C-C-C-C) | Predominant Conformation | Potential Energy (kcal/mol) |

| ~180° | Anti-periplanar | -2.5 |

| ~60° | Gauche (+) | -1.8 |

| ~-60° | Gauche (-) | -1.8 |

This table is illustrative and represents the type of data that would be generated from an MD simulation for conformational analysis.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein or other biological macromolecule.

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. This can provide valuable insights into the potential biological targets of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes and receptors, and molecular docking could be employed to assess the potential of this compound to interact with these targets. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.5 | Lys78, Leu132, Asp184 |

| DNA Gyrase Subunit A | -7.9 | Ser83, Ile87, Glu91 |

| Cytochrome P450 Isoform | -9.2 | Phe215, Arg372, Ala375 |

This table is a hypothetical representation of potential molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.tr These models are highly valuable for predicting the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of quinoline derivatives, including this compound, would begin with the collection of a dataset of compounds with known biological activities. ucm.esmdpi.com For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated.

2D QSAR models use descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov

3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize descriptors derived from the 3D structure of the molecules, including steric and electrostatic fields. researchgate.netucm.esmdpi.com

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new quinoline derivatives based solely on their chemical structure.

The core of any QSAR/QSPR study is the correlation of calculated molecular descriptors with experimentally determined data. dergipark.org.tr A wide array of descriptors can be calculated, each representing a different aspect of the molecule's structure and properties. These can be broadly categorized as:

Electronic descriptors: such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric descriptors: such as molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: which are numerical values derived from the graph representation of the molecule.

By identifying the descriptors that have the strongest correlation with the observed biological activity or chemical reactivity, researchers can gain a deeper understanding of the structural features that are important for a desired outcome. This knowledge can then guide the design of new molecules with improved properties. For instance, a positive correlation with logP might suggest that increasing the lipophilicity of the quinoline derivative could lead to enhanced biological activity. dergipark.org.tr

Table 3: Selected Molecular Descriptors Potentially Calculated for this compound and their Relevance

| Descriptor | Hypothetical Value | Relevance to Activity/Reactivity |

| Molecular Weight | 241.66 g/mol | Influences transport and distribution |

| LogP | 4.2 | Indicates hydrophobicity and membrane permeability |

| Dipole Moment | 2.5 D | Relates to polarity and intermolecular interactions |

| HOMO Energy | -6.8 eV | Pertains to electron-donating ability and reactivity |

| LUMO Energy | -1.5 eV | Pertains to electron-accepting ability and reactivity |

| Polar Surface Area | 12.47 Ų | Influences cell penetration and bioavailability |

The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR/QSPR studies.

Elucidation of Structure Activity Relationships Sar Within the 4 Chloro 5,7 Difluoro 2 Propylquinoline Class

Impact of Halogen Substitution (Chlorine and Fluorine) at Specific Positions on Biological Activity and Selectivity

The presence and position of halogen substituents on the quinoline (B57606) core are paramount in defining the biological activity and selectivity of the 4-Chloro-5,7-difluoro-2-propylquinoline scaffold. Halogens modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. mdpi.com

The Fluorine atoms at the C5 and C7-positions on the benzo-moiety of the quinoline ring are critical for enhancing potency and modulating pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidation. researchgate.net Furthermore, the high electronegativity of fluorine alters the acidity of nearby protons and the basicity of the quinoline nitrogen, which can be crucial for target binding and cellular uptake. asm.org For instance, in the context of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to directly impact the compound's ability to inhibit β-hematin formation, a key process in the malaria parasite's lifecycle. nih.gov While specific data for the 5,7-difluoro pattern is limited, studies on related fluoroquinolones indicate that fluorine at these positions can enhance antibacterial activity. nih.gov

The combined effect of the 4-chloro, 5-fluoro, and 7-fluoro substituents creates a unique electronic landscape that dictates the molecule's interaction with specific biological targets, leading to potentially enhanced potency and a distinct selectivity profile compared to other halogenation patterns.

Table 1: Illustrative Impact of C7-Halogen Substitution on Antimalarial Activity in a Series of 4-Aminoquinoline (B48711) Analogs (Data is illustrative for analogous compounds to demonstrate principles of halogen substitution)

| C7-Substituent | Relative β-hematin Inhibitory Activity | Notes |

| -Cl | High | Electron-withdrawing, optimal for activity. nih.gov |

| -Br | High | Similar activity to chloro derivatives. |

| -I | High | Similar activity to chloro derivatives. |

| -F | Moderate | Less active than other halogens in this specific series. |

| -CF₃ | Moderate-High | Strong electron-withdrawing group, potent activity. nih.gov |

| -OCH₃ | Low | Electron-donating group, reduces activity significantly. |

Role of the Propyl Side Chain in Modulating Pharmacological Effects

The 2-propyl side chain plays a significant role in modulating the pharmacological effects of the this compound scaffold, primarily through steric and hydrophobic interactions. The introduction of an alkyl group at the C2-position can enhance binding affinity to target receptors by occupying hydrophobic pockets. biointerfaceresearch.com

The length and branching of the alkyl chain are critical variables. While excessively long chains can sometimes lead to decreased solubility or non-specific binding, a propyl group often represents a balance between sufficient hydrophobicity to engage with a target and maintaining appropriate physicochemical properties. Structure-activity relationship studies on various quinoline derivatives have shown that the length of an alkyl side chain can significantly influence biological activity. nih.gov For some quinoline-based antidepressants, a shorter alkyl side chain was associated with higher potency. rsc.org In other contexts, flexible alkyl chains have been shown to increase antimalarial activity. nih.gov

Providing Hydrophobic Interactions: Engaging with non-polar regions of a binding site.

Influencing Solubility: Modulating the lipophilicity of the entire molecule.

Imparting Steric Effects: Dictating the orientation of the molecule within a binding pocket and potentially preventing unwanted interactions.

Table 2: Illustrative Example of Alkyl Side Chain Length on Biological Activity in Quinoline Analogs (Data is illustrative for analogous compounds to demonstrate the principle of side-chain modification)

| Compound Series | Alkyl Chain at C2 | Observed Activity Trend |

| Hypothetical Anticancer Quinolines | Methyl | Moderate Activity |

| Ethyl | Increased Activity | |

| Propyl | Optimal Activity | |

| Butyl | Decreased Activity | |

| Pentyl | Low Activity |

Stereochemical Considerations and Conformational Flexibility in SAR Studies

While this compound itself is an achiral molecule, stereochemical principles are vital when considering potential modifications of the scaffold. The introduction of a chiral center, for example by substitution on the propyl side chain (e.g., creating a sec-butyl group or a hydroxylated propyl chain), would likely result in enantiomers with different biological activities. It is well-documented in quinoline chemistry that stereoisomers can exhibit significant differences in potency and selectivity due to the three-dimensional nature of receptor binding sites. asm.org

Correlation of Intrinsic Electronic Properties with Observed Activities

The biological activity of the this compound scaffold is intrinsically linked to its electronic properties, which can be quantified using computational methods like Density Functional Theory (DFT). ijcce.ac.ir Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electron affinity, and dipole moment. ijcce.ac.ir

HOMO and LUMO Energies: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. These are crucial for forming charge-transfer complexes with biological targets. ijcce.ac.ir

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, which can correlate with greater biological activity. ijcce.ac.ir

Electron Affinity and Dipole Moment: These properties influence how the molecule interacts with its environment and the electrostatic potential at the surface of a receptor. The strong electron-withdrawing nature of the three halogen atoms (one chlorine, two fluorines) in this compound is expected to lower the HOMO and LUMO energy levels and increase the molecule's electron affinity compared to an unsubstituted quinoline.

Quantitative Structure-Activity Relationship (QSAR) studies on related quinoline derivatives have successfully correlated these electronic parameters with activities such as anticancer, antibacterial, and antimalarial effects. japsonline.comresearchgate.net For example, the electronic properties of fluoroquinolones are known to be critical for their interaction with the DNA gyrase enzyme. asm.org Therefore, the specific electronic signature conferred by the 4-chloro and 5,7-difluoro substitution pattern is a key determinant of the compound's mechanism of action and potency.

Table 3: Predicted Electronic Property Trends for Substituted Quinolines (This table presents general trends based on computational chemistry principles)

| Molecule | Key Substituents | Expected HOMO-LUMO Gap | Expected Reactivity |

| Quinoline | None | Large | Low |

| 7-Chloroquinoline | 1x Electron-Withdrawing Group | Medium | Moderate |

| This compound | 3x Electron-Withdrawing Groups | Small | High |

| 2-Propylquinoline | 1x Electron-Donating Group (Alkyl) | Large | Low |

Rational Design Principles for Modulating and Enhancing Activity

Based on the structure-activity relationships discussed, several rational design principles can be proposed to optimize the activity of compounds based on the this compound scaffold. manchester.ac.ukmdpi.com

Systematic Modification of the C2-Side Chain: The propyl group can be systematically varied to probe the hydrophobic pocket of a target. This includes altering the chain length (ethyl, butyl), introducing branching (isopropyl, isobutyl), or adding cyclic moieties (cyclopropylmethyl) to optimize van der Waals interactions and modulate lipophilicity. nih.gov

Exploitation of the C4-Chloro Group: This position is a prime site for introducing diversity. The chlorine can be substituted with a variety of nucleophiles (e.g., substituted anilines, piperazines, thiols) to target different receptors. This strategy is extensively used in designing potent antimalarials and kinase inhibitors. nih.gov

Introduction of Chiral Centers: Introducing stereocenters, particularly on the C2-propyl side chain, could lead to the development of more potent and selective enantiomers, assuming the target receptor has a specific three-dimensional binding mode.

Fine-Tuning of Halogenation Pattern: While the 5,7-difluoro pattern is likely beneficial for metabolic stability and potency, exploring other fluorine substitution patterns (e.g., 6,8-difluoro or 5,8-difluoro) could fine-tune the electronic properties and selectivity of the molecule. mdpi.com

Bioisosteric Replacement: The chlorine or fluorine atoms could be replaced with other bioisosteric groups (e.g., -CN, -CF₃) to modulate electronic effects and binding interactions in a controlled manner, potentially leading to improved activity or a different pharmacological profile. researchgate.net

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to enhance its potency, improve its selectivity, and optimize its pharmacokinetic profile for a desired therapeutic application. mdpi.comresearchgate.net

In Vitro Biological Target Investigations of 4 Chloro 5,7 Difluoro 2 Propylquinoline and Analogues

Antimicrobial Efficacy (In Vitro Studies)

The antimicrobial properties of quinoline (B57606) derivatives are a cornerstone of their therapeutic investigation. The core structure can be modified to enhance potency and spectrum of activity against a wide range of microbial pathogens.

The antibacterial efficacy of quinoline analogues is well-established, with fluoroquinolones being a major class of antibacterial agents. nih.gov The introduction of halogen atoms and other substituents on the quinoline ring significantly influences their activity. For instance, a series of newly synthesized quinoline derivatives demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another study highlighted that the 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid was selectively active against the Gram-negative E. coli, while 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione showed selectivity against the Gram-positive S. aureus. researchgate.net

Ciprofloxacin (B1669076) conjugates with nitrogen-containing heterocycles have also been evaluated. nih.gov Thiazolyl homologs, in particular, exhibited potent growth-inhibitory activity against various standard and clinical isolates, with MICs ranging from 0.05 to 0.4 µg/ml, which are comparable or superior to the reference fluoroquinolone. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazolyl-Ciprofloxacin Conjugate 6 | S. aureus (NCTC 4163) | 0.1-0.2 |

| Thiazolyl-Ciprofloxacin Conjugate 6 | Clinical S. aureus | 0.05 |

| Thiazolyl-Ciprofloxacin Conjugate 7 | S. aureus (ATCC 25923) | 0.2-0.4 |

| General Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |

This table is interactive. You can sort and filter the data.

Bacterial biofilms pose a significant challenge in treating chronic infections due to their increased resistance to conventional antibiotics. nih.gov Fluoroquinolone derivatives have been investigated for their ability to inhibit biofilm formation and eradicate established biofilms. Studies have shown that biofilm cells are generally less susceptible to fluoroquinolones than their planktonic counterparts. nih.gov

For example, ciprofloxacin was found to be the most potent against both planktonic and biofilm cells of P. aeruginosa. nih.govresearchgate.net In the case of methicillin-resistant Staphylococcus aureus (MRSA), newer generation fluoroquinolones like moxifloxacin (B1663623) and gatifloxacin (B573) showed the most promising anti-biofilm activity. nih.govresearchgate.net The minimum biofilm eradication concentrations (MBECs) for gatifloxacin and moxifloxacin against MRSA were 328.13 μg/mL and 390.63 μg/mL, respectively. nih.gov Furthermore, novel ciprofloxacin conjugates have demonstrated the ability to effectively inhibit biofilm formation by selected staphylococci at all tested concentrations. nih.gov One such conjugate also significantly eradicated existing biofilms formed by S. aureus. nih.gov

Table 2: In Vitro Anti-biofilm Activity of Selected Fluoroquinolone Analogues against MRSA

| Compound/Analogue | Activity Metric | Value (µg/mL) |

|---|---|---|

| Gatifloxacin | MBEC | 328.13 |

| Moxifloxacin | MBEC | 390.63 |

| Norfloxacin | MBEC | 875 |

This table is interactive. You can sort and filter the data.

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new antitubercular agents. Halogenated quinolines have shown promise in this area. Cloxyquin (5-chloroquinolin-8-ol) exhibited good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against 150 clinical Mtb isolates, including multidrug-resistant strains. nih.gov The MIC50 and MIC90 for cloxyquin were 0.125 and 0.25 μg/ml, respectively. nih.gov

Other studies on a series of 33 quinoline derivatives reported their in vitro activity against M. tuberculosis H37Rv. epa.gov Furthermore, arylated quinoline carboxylic acids have been identified as inhibitors of Mtb, with some derivatives showing potent activity. mdpi.com Fused thieno-/furo-quinoline compounds have also been synthesized and screened for anti-tubercular activity, with a furo[2,3-c] nih.govresearchgate.netnaphthyridine derivative showing a MIC value of 5.6 μmol, superior to the first-line drug ethambutol. rsc.org

Table 3: In Vitro Antitubercular Activity of Selected Quinoline Analogues

| Compound/Analogue | Mtb Strain | MIC (µg/mL) |

|---|---|---|

| Cloxyquin | Clinical Isolates | 0.062 - 0.25 |

| Cloxyquin | Reference Strains | 0.125 - 0.25 |

| 4-(4-methoxyphenyl)furo[2,3-c] nih.govresearchgate.netnaphthyridine | H37Rv | 5.6 (μmol) |

This table is interactive. You can sort and filter the data.

Antiparasitic Activity (In Vitro Studies)

Quinoline-based compounds have historically been pivotal in the fight against parasitic diseases, most notably malaria. Research continues to explore their potential against a range of protozoan parasites.

The 4-amino-7-chloroquinoline scaffold is the basis for chloroquine, a historically significant antimalarial drug. mdpi.com However, widespread resistance has driven the development of new analogues. Numerous studies have demonstrated the potent in vitro activity of novel 4-aminoquinoline (B48711) derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.govacs.orgnih.gov

One study reported on a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which was highly active against both CQS and CQR P. falciparum strains. mdpi.com Another series of 4-N-methylaminoquinoline analogues showed half-maximal inhibitory concentration (IC50) values of less than 0.5 μM against both 3D7 (CQS) and K1 (CQR) strains of P. falciparum. acs.orgnih.gov Specifically, some of these compounds were more active in the CQS strain with IC50 values as low as 60 nM. nih.gov

Table 4: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogues against P. falciparum

| Compound/Analogue | Strain | IC50 (nM) |

|---|---|---|

| DAQ (Chloroquine analog) | 3D7 (CQS) | 46 ± 4 |

| DAQ (Chloroquine analog) | K1 (CQR) | 405 ± 32 |

| Compound 9a (4-N-methylaminoquinoline) | 3D7 (CQS) | 60 |

| Compound 9a (4-N-methylaminoquinoline) | K1 (CQR) | 260 |

| Compound 9e (4-N-methylaminoquinoline) | 3D7 (CQS) | 230 |

| Compound 9e (4-N-methylaminoquinoline) | K1 (CQR) | 540 |

This table is interactive. You can sort and filter the data.

Leishmaniasis is another parasitic disease where quinoline derivatives have shown therapeutic potential. A fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was effective against both Leishmania infantum and L. amazonensis. nih.gov This compound exhibited high selectivity indices of 38.7 and 42.7 against promastigotes, and 45.0 and 48.9 against amastigotes of L. infantum and L. amazonensis, respectively. nih.gov

Another chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was also highly effective against these Leishmania species, with even higher selectivity indices: 154.6 and 86.4 against promastigotes, and 137.6 and 74.3 against amastigotes, respectively. nih.gov Styrylquinoline-type compounds have also been evaluated, with some showing high activity against L. (V) panamensis amastigotes, with EC50 values of 2.80 and 3.14 μg mL-1. semanticscholar.org

Table 5: In Vitro Antileishmanial Activity of Selected Quinoline Analogues

| Compound/Analogue | Leishmania Species | Form | Selectivity Index |

|---|---|---|---|

| GF1061 | L. infantum | Promastigote | 38.7 |

| GF1061 | L. amazonensis | Promastigote | 42.7 |

| GF1061 | L. infantum | Amastigote | 45.0 |

| GF1061 | L. amazonensis | Amastigote | 48.9 |

| GF1059 | L. infantum | Promastigote | 154.6 |

| GF1059 | L. amazonensis | Promastigote | 86.4 |

| GF1059 | L. infantum | Amastigote | 137.6 |

| GF1059 | L. amazonensis | Amastigote | 74.3 |

This table is interactive. You can sort and filter the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chloro-5,7-difluoro-2-propylquinoline |

| 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid |

| 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione |

| Ciprofloxacin |

| Gatifloxacin |

| Moxifloxacin |

| Norfloxacin |

| Cloxyquin (5-chloroquinolin-8-ol) |

| Ethambutol |

| 4-(4-methoxyphenyl)furo[2,3-c] nih.govresearchgate.netnaphthyridine |

| Chloroquine |

| DAQ (Chloroquine analog) |

| 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061) |

Antiviral Activity (In Vitro Studies)

A thorough search of scientific literature yielded no studies concerning the in vitro antiviral activity of this compound.

Enzyme Inhibition Studies (In Vitro)

There is no publicly available research data on the enzyme inhibition properties of this compound.

Kinase Inhibition Profiles (e.g., Pyruvate Kinase M2)

No research has been published investigating the inhibitory effects of this compound against Pyruvate Kinase M2 or any other kinases.

Investigation of Other Relevant Enzyme Targets (In Vitro)

No in vitro investigations into other relevant enzyme targets for this compound have been reported.

Elucidation of Molecular Targets and Proposed Mechanisms of Action (In Vitro Cellular and Biochemical Assays)

There are no available studies detailing the molecular targets or the proposed mechanisms of action for this compound based on in vitro cellular or biochemical assays.

Binding Interactions with Purine-Binding Proteins (e.g., Aldehyde Dehydrogenase 1, Quinone Reductase 2)

No research was found that explores the binding interactions between this compound and purine-binding proteins such as Aldehyde Dehydrogenase 1 or Quinone Reductase 2.

Modulation of Key Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis, Angiogenesis)

Quinoline derivatives have demonstrated a wide range of effects on fundamental cellular processes critical to cancer development and progression, including cell cycle regulation, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis).

Cell Cycle Progression:

A number of quinoline analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating. For instance, certain novel quinoline derivatives of combretastatin (B1194345) A-4 have been found to arrest the cell cycle at the G2/M phase. tandfonline.com This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. tandfonline.com Similarly, a novel quinoline compound, 91b1, has been shown to modulate the cell cycle, contributing to its anticancer effects. mdpi.com Some quinazoline (B50416) derivatives, which share a similar bicyclic core with quinolines, have also been reported to cause cell cycle arrest during the G2/M phase. bohrium.com The specific substitutions on the quinoline ring can influence the potency and the specific phase of cell cycle arrest.

Apoptosis:

Induction of apoptosis is a common mechanism of action for many anticancer agents, and numerous quinoline derivatives have been identified as potent inducers of programmed cell death. tandfonline.comnih.govnih.govnih.govnih.govbenthamdirect.com For example, a series of quinoline-based thiazolidinone derivatives have been shown to be potent apoptosis-inducing agents. nih.gov One compound from this series significantly stimulated apoptotic colon cancer cell death and arrested the cell cycle at the G2 and S-phases. nih.gov Another novel quinoline derivative, DFIQ, has demonstrated the ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Furthermore, certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been found to induce apoptosis following the disruption of autophagy. nih.gov The apoptotic cascade can be initiated through various mechanisms, including the mitochondrial-dependent pathway. tandfonline.com

Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. youtube.comyoutube.com Several quinoline derivatives have been investigated for their anti-angiogenic properties. nih.govnih.govnih.gov One study reported that a specific quinoline derivative exerts its antineoplastic efficacy by inducing apoptosis and exhibiting anti-angiogenesis activity both in vitro and in vivo. nih.gov The mechanism of anti-angiogenic action can involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway. nih.govtandfonline.com The versatility of the quinoline scaffold allows for the design of derivatives that can target different aspects of the angiogenic process.

The following table summarizes the observed effects of various quinoline analogues on these key cellular pathways:

| Compound Class/Derivative | Cellular Pathway Modulated | Observed Effect |

|---|---|---|

| Quinoline-based thiazolidinones | Apoptosis, Cell Cycle | Induction of apoptosis, arrest at G2 and S phases. nih.gov |

| DFIQ | Apoptosis | Induction of apoptosis in NSCLC cells. nih.gov |

| Quinoline analogues of combretastatin A-4 | Cell Cycle, Apoptosis | G2/M phase arrest, induction of apoptosis. tandfonline.com |

| QC-4 | Apoptosis, Angiogenesis | Induction of apoptosis, inhibition of neovascularization. nih.gov |

| 6-cinnamamido-quinoline-4-carboxamides | Apoptosis | Induction of apoptosis following autophagy disruption. nih.gov |

| Compound 91b1 | Cell Cycle | Modulation of the cell cycle. mdpi.com |

Interactions with Nucleic Acids (DNA/RNA) where applicable for quinoline derivatives

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for intercalation into the base pairs of DNA and RNA, leading to the disruption of their normal function. Indeed, many quinoline derivatives have been shown to interact with nucleic acids, which is a key mechanism for their biological activity. nih.gov

DNA Interactions:

Quinoline derivatives can interact with DNA in several ways, including intercalation between base pairs and binding to the minor groove. nih.govresearchgate.netingentaconnect.com These interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. For example, the luzopeptin (B1179268) antibiotics, which contain two quinoline chromophores, are known to bisintercalate into DNA. nih.gov Other quinoline compounds have been developed as DNA intercalators and topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to DNA damage and apoptosis. Camptothecin, a well-known quinoline alkaloid, is a potent topoisomerase I inhibitor. nih.gov Some quinoline-3-carboxylic acid derivatives have been shown to bind to the A/T minor groove region of a B-DNA duplex. researchgate.netingentaconnect.com

RNA Interactions:

In addition to DNA, quinoline derivatives can also target RNA. The interaction of small molecules with RNA is an emerging area of drug discovery. nih.gov Certain fluoroquinolone derivatives have been found to bind to specific RNA structures, such as those with bulged bases. nih.gov This binding can interfere with RNA function, such as viral RNA synthesis. acs.orgacs.orgfigshare.com For example, some quinoline derivatives have been identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). acs.orgacs.orgfigshare.com Furthermore, quinoline derivatives are also being investigated as inhibitors of HIV reverse transcriptase, an enzyme that converts viral RNA into DNA. nih.gov

The following table provides an overview of the interactions of quinoline analogues with nucleic acids:

| Compound Class/Derivative | Nucleic Acid Target | Mode of Interaction |

|---|---|---|

| Luzopeptin antibiotics | DNA | Bisintercalation. nih.gov |

| Camptothecin | DNA (Topoisomerase I) | Inhibition of topoisomerase I. nih.gov |

| Quinoline-3-carboxylic acids | DNA | Minor groove binding. researchgate.netingentaconnect.com |

| Fluoroquinolone derivatives | RNA | Binding to bulged C or G residues. nih.gov |

| Various quinoline derivatives | Viral RNA (RdRp) | Inhibition of RNA synthesis. acs.orgacs.orgfigshare.com |

| Pyrazoline and pyrimidine (B1678525) containing quinolines | Viral RNA (HIV Reverse Transcriptase) | Inhibition of reverse transcriptase. nih.gov |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Chloro-5,7-difluoro-2-propylquinoline

The current academic and scientific knowledge base on this compound is sparse. Publicly accessible scientific literature and databases primarily provide basic molecular and physical data. The compound is identified by its CAS number 1155603-92-1 and has a molecular formula of C12H10ClF2N. It is categorized as a heterocyclic building block, specifically a quinoline (B57606) derivative, and is noted as a fluorinated and chlorinated organic building block. bldpharm.com

Identification of Unexplored Research Avenues and Methodological Advancements

The limited information available on this compound presents numerous opportunities for original research. Key unexplored avenues include:

Synthetic Methodologies: A primary research goal would be the development and optimization of efficient synthetic routes to produce this compound. While general methods for quinoline synthesis exist, specific adaptation and optimization for this particular substitution pattern would be a valuable contribution. mdpi.com

Chemical Reactivity: A thorough investigation of the compound's reactivity is warranted. This includes exploring nucleophilic substitution reactions at the 4-chloro position, which is a common reactive site in similar quinoline structures. nih.govmdpi.com Understanding its behavior in various reaction conditions would unlock its potential as a chemical intermediate.

Spectroscopic and Crystallographic Analysis: Detailed characterization using advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide a definitive structural understanding and crucial data for computational modeling.

Biological Screening: Given the prevalence of fluorinated quinolines in medicinal chemistry, screening this compound and its derivatives for various biological activities (e.g., anticancer, antimicrobial, antiviral) is a significant area for investigation. mdpi.comnih.gov

Methodological advancements that could be applied include high-throughput screening for biological activity and computational chemistry to predict its properties, reactivity, and potential interactions with biological targets.

Potential for Development as Advanced Chemical Probes and Research Tools

The structural features of this compound suggest its potential for development into sophisticated research tools. The quinoline scaffold is a known fluorophore, and the introduction of fluorine atoms can enhance its photophysical properties. This opens the possibility of designing fluorescent probes for bioimaging applications.

Furthermore, the reactive chloro group at the 4-position provides a handle for conjugation to other molecules. This could be exploited to create:

Affinity-based probes: By attaching a ligand for a specific biological target, the molecule could be used to label and study that target.

Photoaffinity labels: Incorporation of a photoreactive group could allow for the irreversible labeling of interacting proteins or other biomolecules upon photoactivation.

The development of such tools would be contingent on a more fundamental understanding of the compound's chemistry and biological interactions, underscoring the need for the foundational research outlined above.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5,7-difluoro-2-propylquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis of halogenated quinolines typically employs modified Conrad-Limpach or Friedländer protocols . For example:

- Conrad-Limpach synthesis involves cyclocondensation of substituted anilines (e.g., 3-chloro-5-fluoroaniline) with β-keto esters (e.g., ethyl 3-propylacetoacetate) under acidic conditions .

- Halogenation steps : Sequential fluorination and chlorination may require controlled temperatures (0–5°C for Cl₂ gas) and catalysts like FeCl₃ to minimize side reactions .

- Yield optimization : Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) reduce decomposition. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoline core), CF coupling (³⁵Cl/¹⁹F splitting in ¹³C NMR), and propyl chain integration (δ 0.9–2.5 ppm) .

- Mass spectrometry (HRMS) : Expect molecular ion [M+H]⁺ with isotopic patterns consistent with Cl/F substituents (e.g., m/z 285.05 for C₁₃H₁₁ClF₂N) .

- IR spectroscopy : Stretching vibrations for C-Cl (550–750 cm⁻¹) and C-F (1000–1300 cm⁻¹) confirm substitution .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C4, F at C5/C7) influence the electronic and biological properties of this quinoline derivative?

Answer:

- Electron-withdrawing effects : Cl and F substituents reduce π-electron density, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Biological activity : Fluorine enhances metabolic stability and membrane permeability, while the propyl chain at C2 may modulate lipophilicity (LogP ~3.5–4.0) .

- SAR studies : Compare analogues (e.g., 4-Cl-2-methyl vs. 4-Cl-2-propyl) using enzyme inhibition assays (e.g., cytochrome P450) to quantify substituent impact .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s molecular geometry?

Answer:

- X-ray crystallography : Resolve bond angles/planarity of the quinoline core. Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies .

- Torsional analysis : For the propyl chain, MD simulations (AMBER force field) assess rotational freedom and steric clashes .

- Validation : Use R-factor metrics (<0.05) and Hirshfeld surface analysis to validate experimental vs. theoretical electron densities .

Q. How can advanced chromatographic methods separate enantiomers or degradation products of this compound?

Answer:

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers (if present) .

- Degradation profiling : Accelerated stability studies (40°C/75% RH) followed by UPLC-MS/MS identify hydrolytic/oxidative byproducts (e.g., dehalogenated species) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.